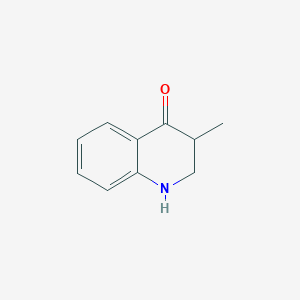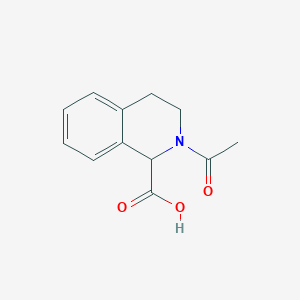
6-(4-Propylphenyl)pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Propylphenyl)pyridine-3-carbonitrile, commonly known as PPC, is a chemical compound that has gained significant attention in scientific research in recent years. PPC belongs to the class of pyridine-based compounds and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of PPC is not fully understood. However, it has been proposed that PPC exerts its effects by modulating various signaling pathways in the body, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-kB pathway. PPC has also been found to interact with various proteins in the body, including beta-amyloid peptides and tau proteins.
Biochemical and Physiological Effects
PPC has been found to exhibit various biochemical and physiological effects. PPC has been found to reduce oxidative stress and inflammation in the brain, improve cognitive function, and protect against neurodegenerative diseases. PPC has also been found to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, PPC has been found to exhibit anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
PPC has several advantages for lab experiments. PPC is relatively easy to synthesize, and its chemical properties are well characterized. PPC has also been found to exhibit low toxicity and high selectivity in vitro and in vivo studies. However, PPC also has some limitations for lab experiments. PPC is relatively expensive compared to other pyridine-based compounds, and its solubility in water is limited, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on PPC. One potential direction is to further investigate the neuroprotective effects of PPC in animal models of neurodegenerative diseases. Another potential direction is to investigate the anticancer activity of PPC in different types of cancer cells and animal models. Additionally, future research could focus on developing new synthetic methods for PPC that are more cost-effective and environmentally friendly. Finally, future research could investigate the potential of PPC as a therapeutic agent for other diseases, such as diabetes and cardiovascular disease.
Conclusion
In conclusion, PPC is a pyridine-based compound that has gained significant attention in scientific research in recent years. PPC has been found to exhibit various biochemical and physiological effects, including neuroprotective and anticancer activity. PPC has several advantages for lab experiments, but also has some limitations. Future research on PPC could focus on investigating its potential therapeutic applications in different diseases and developing new synthetic methods for PPC.
Synthesemethoden
PPC can be synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction, the Ullmann reaction, and the Buchwald-Hartwig amination. The Suzuki-Miyaura cross-coupling reaction is the most commonly used method for synthesizing PPC. This method involves the reaction of 4-propylphenylboronic acid with 3-bromo-6-chloropyridine in the presence of a palladium catalyst and a base.
Wissenschaftliche Forschungsanwendungen
PPC has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. PPC has been found to exhibit neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides and reducing oxidative stress in the brain. PPC has also been found to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.
Eigenschaften
IUPAC Name |
6-(4-propylphenyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-2-3-12-4-7-14(8-5-12)15-9-6-13(10-16)11-17-15/h4-9,11H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIAUIWDJUDPEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=NC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Propylphenyl)pyridine-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-chloro-1-[(3S)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B7440844.png)
![2-chloro-1-[(3R)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B7440851.png)
![N-[(1-benzylpiperidin-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7440856.png)






